
2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, also known as 3-Pyridylalaninol hydrochloride, is a chemical compound with the molecular formula C7H11ClN2O. It has an average mass of 174.628 Da and a monoisotopic mass of 174.055984 Da .
Synthesis Analysis
The synthesis of 2-Amino-1-(pyridin-3-yl)ethanol involves a two-step process . First, 3-pyridinecarboxaldehyde is reacted with ammonia methanol to obtain 3-pyridinecarboxaldehyde methanol condensate. Then, a hydrogen reducing agent (such as hydrogen and lithium aluminum hydride) is used to reduce the condensate to obtain the 2-amino-1-(3-pyridyl)ethanol product .Molecular Structure Analysis
The InChI code for 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is 1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H . The linear formula is C7H11CLN2O .Physical And Chemical Properties Analysis
2-Amino-1-(pyridin-3-yl)ethanol hydrochloride has a molecular weight of 174.63 g/mol .Scientific Research Applications
Synthesis of Novel Derivatives
The compound can be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, one of which involved the use of trimethylamine .
Biological Activity Evaluation
The synthesized derivatives have been evaluated for their biological activities . These activities include acting as inhibitors of receptor tyrosine kinase, having anticancer activity against lung cancer, and showing antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .
Antioxidant Activity
The derivatives also demonstrated antioxidant activity . This was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid .
Anti-Fibrosis Activity
Another application is in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrosis activities . Some of these compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Synthesis of Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids
The compound can also be used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These derivatives are widely used in medicine, including zolpidem 1 and alpidem 2, which are used to treat short-term insomnia and some disorders of brain function .
Corrosion Inhibitor and Antibacterial Activator
The compound has been used in the synthesis of a new complex that acts as a corrosion inhibitor with an efficiency of 99% at low concentrations . This complex also acts as an antibacterial activator with inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
Safety and Hazards
properties
IUPAC Name |
2-amino-1-pyridin-3-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVFSIPPTOOMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(pyridin-3-yl)ethanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2978316.png)
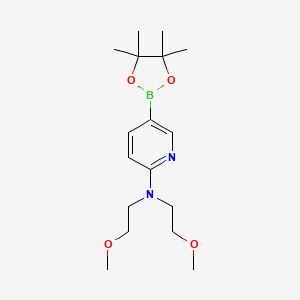
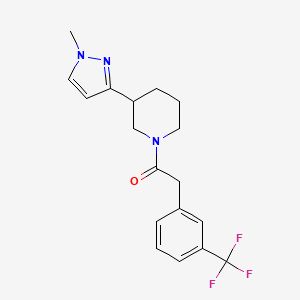
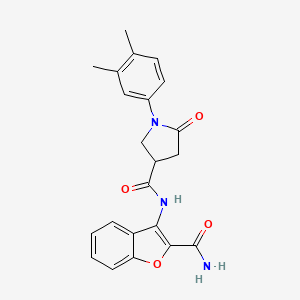
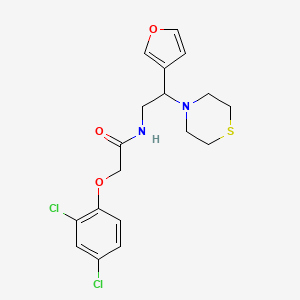
![(1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine](/img/structure/B2978324.png)
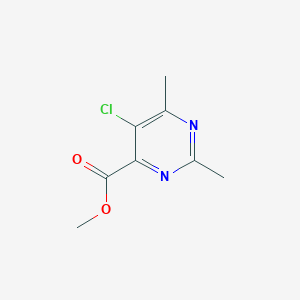
![8-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid](/img/structure/B2978328.png)
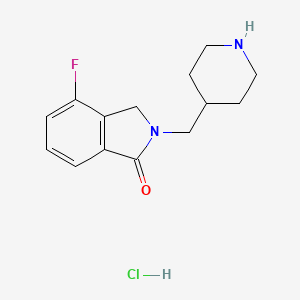
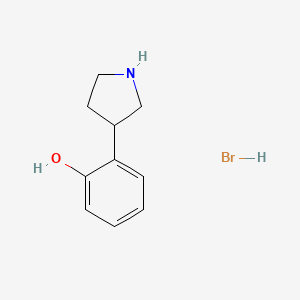
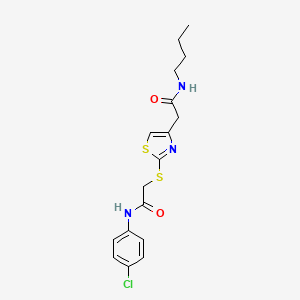
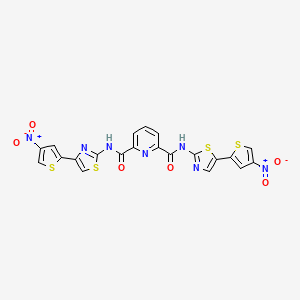
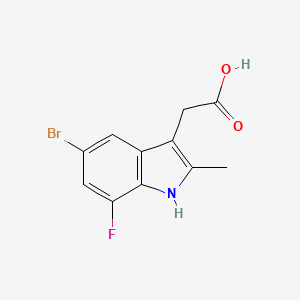
![[1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2978336.png)